
1-(3-phenoxybenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenoxybenzyl)pyrrolidine, also known as PBZP, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic properties. PBZP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, including analgesic and anti-inflammatory properties. In
Applications De Recherche Scientifique
1-(3-phenoxybenzyl)pyrrolidine has been studied for its potential therapeutic properties, including its analgesic and anti-inflammatory effects. It has been shown to have activity against a variety of pain models, including thermal, mechanical, and chemical pain. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation, including carrageenan-induced paw edema.
Mécanisme D'action
The exact mechanism of action of 1-(3-phenoxybenzyl)pyrrolidine is not fully understood, but it is believed to act on the opioid system in the brain and spinal cord. This compound has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and inflammation. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, as well as anticonvulsant and anxiolytic effects. This compound has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-phenoxybenzyl)pyrrolidine is its relatively simple synthesis method, which makes it an attractive target for medicinal chemistry research. This compound has also been shown to have low toxicity in animal models, which is a positive factor for its potential use as a therapeutic agent. However, one limitation of this compound research is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for 1-(3-phenoxybenzyl)pyrrolidine research. One potential area of research is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(3-phenoxybenzyl)pyrrolidine involves the reaction between 3-phenoxybenzyl chloride and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Propriétés
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-8-16(9-3-1)19-17-10-6-7-15(13-17)14-18-11-4-5-12-18/h1-3,6-10,13H,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQLWEBUJHENPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-[2-(3-chloro-5-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5001512.png)
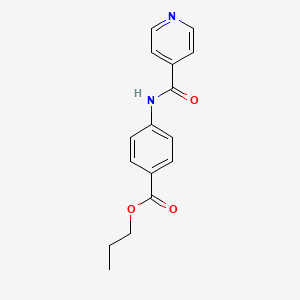
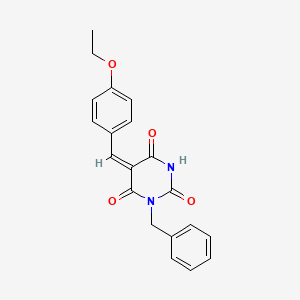

![3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5001529.png)
![(2-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B5001530.png)
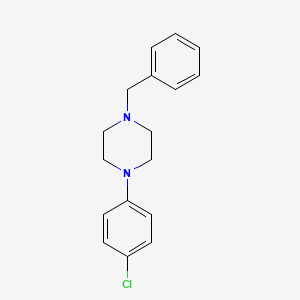
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5001544.png)
![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5001559.png)
![N,N-dimethyl-2-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}nicotinamide](/img/structure/B5001561.png)
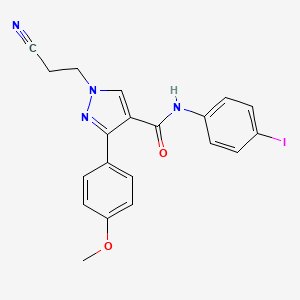
![N-[3-(3-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B5001585.png)
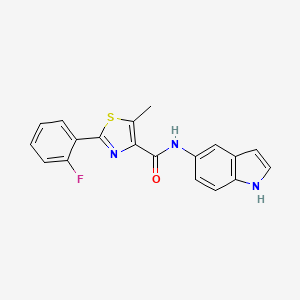
![N,N'-bis(3-phenyl-2-propen-1-ylidene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5001619.png)